Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate
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Overview
Description
The compound of interest, "Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate," is a derivative of the quinoline class, which is known for its diverse biological activities. Quinoline derivatives have been extensively studied due to their potential as therapeutic agents, particularly in the field of antibacterial and anticancer research. The compound features a quinoline core with a methoxy carboxylate group and a benzyloxy substituent, which may contribute to its biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, including cyclization and substitution processes. For instance, the synthesis of related compounds such as methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) involves a two-step process starting from indanones and phenyl isothiocyanates . Similarly, the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives includes a one-pot reaction using a Friedländer condensation reaction under ultrasound irradiation conditions . These methods highlight the complexity and creativity required in synthesizing such compounds, which may be applicable to the synthesis of "Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate."
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often confirmed using techniques such as X-ray structural analysis. For example, the structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates was established using this method . The presence of substituents on the quinoline core can significantly affect the molecular conformation and, consequently, the biological activity of the compound.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including oxidation and cyclization. An example of an unusual oxidation reaction using thionyl chloride was reported in the synthesis of methyl 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylates . These reactions are crucial for modifying the chemical structure to enhance biological activity or to create new derivatives with potential pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of a methoxy group and a methoxycarbonyl group was found to be essential for the cell growth inhibition activity of GN39482 . Additionally, the crystal structures of these compounds can provide insights into their potential interactions in biological systems, as seen in the X-ray diffraction studies of methyl 3-(het)aroyl-4-oxo-1,4-dihydroquinoline-2-carboxylates .
Scientific Research Applications
Biomimetic Approach to Receptor Agonists and Antagonists
Research on various compounds including isoquinolines has demonstrated their ability to bind to the benzodiazepine receptor. Compounds such as methyl isoquinoline-3-carboxylate and its derivatives have been tested for their receptor binding affinities. These studies suggest that modifications to the isoquinoline structure, like those in Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate, could potentially influence their activity as benzodiazepine receptor agonists or antagonists (Guzman et al., 1984).
Advances in Quinoline Synthesis
The development of efficient synthesis methods for quinoline derivatives is critical for exploring their applications in medicinal chemistry. Research on the synthesis of amides of indole-3-carboxylic acid via the photolysis of 3-diazo-4-oxo-3,4-dihydroquinoline highlights significant improvements in yield and reaction times. This advancement supports the synthesis of novel compounds that might include derivatives of Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate for further study (Carlock et al., 1977).
Iron-Catalyzed Ortho-Alkylation
A unified strategy for iron-catalyzed ortho-alkylation of carboxamides has been developed, utilizing aryl carboxamides for direct ortho-alkylation in high yields. This method's ability to proceed without overalkylation and with high levels of regioselectivity may provide a route for functionalizing Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate in novel ways, potentially impacting its pharmacological properties (Fruchey et al., 2014).
Oxidative Cross-Dehydrogenative Coupling
Research into the oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes presents a method for synthesizing C1-benzyl and -benzoyl isoquinolines. This technique's chemoselectivity and avoidance of unproductive preactivation steps suggest potential applications in modifying Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate to produce derivatives with distinct biological activities (Wan et al., 2015).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It may also involve recommending appropriate safety precautions when handling the compound.
Future Directions
This involves discussing potential future research directions. This could include potential applications of the compound, modifications that could be made to the compound to improve its properties, or further studies that could be done to better understand the compound’s properties or behavior.
properties
IUPAC Name |
methyl 4-oxo-6-phenylmethoxy-1H-quinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-22-18(21)16-10-17(20)14-9-13(7-8-15(14)19-16)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEUSWBMFAUWGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621557 |
Source
|
Record name | Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
CAS RN |
929028-73-9 |
Source
|
Record name | Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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